molecular formula C6H7BrN2 B1396241 5-bromo-N-methylpyridin-3-amine CAS No. 873383-06-3

5-bromo-N-methylpyridin-3-amine

Cat. No. B1396241
M. Wt: 187.04 g/mol
InChI Key: AAQZNDQSCOUIEE-UHFFFAOYSA-N
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Description

5-Bromo-N-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 5-Bromo-N-methylpyridin-3-amine involves a Suzuki cross-coupling reaction. This reaction involves the use of 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids . Another method involves the reaction of 5-bromo-2-methylpyridin-3-amine (1) with acetic anhydride .


Molecular Structure Analysis

The InChI code for 5-Bromo-N-methylpyridin-3-amine is 1S/C6H7BrN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Amines, such as 5-Bromo-N-methylpyridin-3-amine, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also be alkylated with alkyl halides to form quaternary ammonium salts, which can undergo Hofmann elimination to produce alkenes .


Physical And Chemical Properties Analysis

5-Bromo-N-methylpyridin-3-amine is a solid at room temperature . The compound has a molecular weight of 187.04 .

Scientific Research Applications

  • Synthesis of Novel Pyridine Derivatives : A study by Ahmad et al. (2017) described the synthesis of novel pyridine derivatives through a palladium-catalyzed Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine. These derivatives were evaluated for their potential as chiral dopants for liquid crystals and showed various biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

  • Selective Amination Reactions : Ji et al. (2003) and Stroup et al. (2007) both explored selective amination reactions involving pyridine derivatives. Ji et al. achieved high yields in amination of 5-bromo-2-chloropyridine using a palladium-xantphos complex. Stroup et al. discussed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating selective substitution under various conditions (Ji et al., 2003); (Stroup et al., 2007).

  • Functionalization of Pyridine Rings : Takács et al. (2012) reported on the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, demonstrating the reactivity of pyridine derivatives in forming complex organic compounds (Takács et al., 2012).

  • Exploration of Reaction Mechanisms : The study of reaction mechanisms involving pyridine derivatives was highlighted by Martens et al. (2010) and Hertog et al. (2010). They investigated the mechanisms of amination reactions of various bromopyridine derivatives, providing insights into the chemical behavior of these compounds (Martens et al., 2010); (Hertog et al., 2010).

  • Application in Drug Discovery : The synthesis and properties of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, were explored by Li et al. (2012), demonstrating the application of pyridine derivatives in pharmaceutical research (Li et al., 2012).

Safety And Hazards

5-Bromo-N-methylpyridin-3-amine may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers The paper “Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities” discusses the use of 5-Bromo-N-methylpyridin-3-amine in the synthesis of novel pyridine derivatives .

properties

IUPAC Name

5-bromo-N-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQZNDQSCOUIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717794
Record name 5-Bromo-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-methylpyridin-3-amine

CAS RN

873383-06-3
Record name 5-Bromo-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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